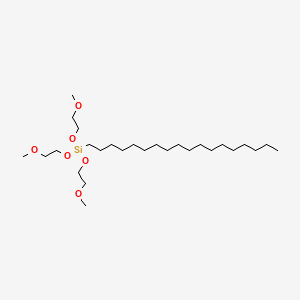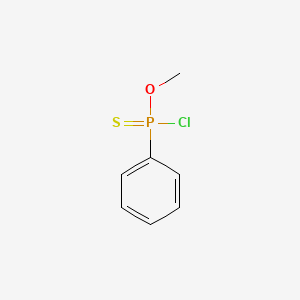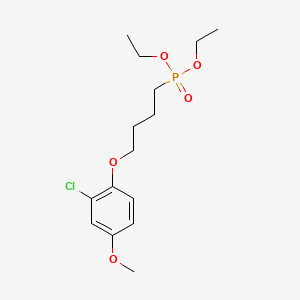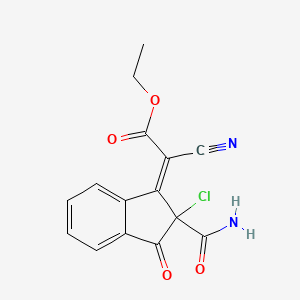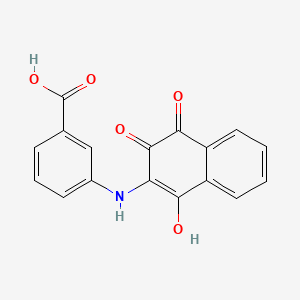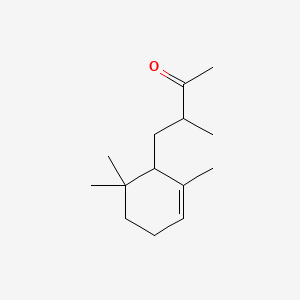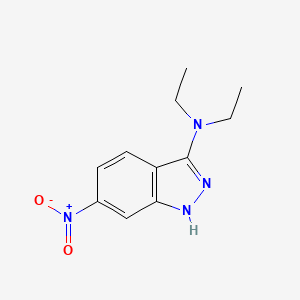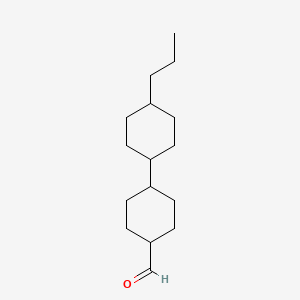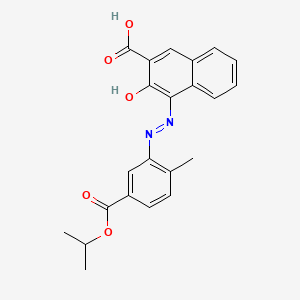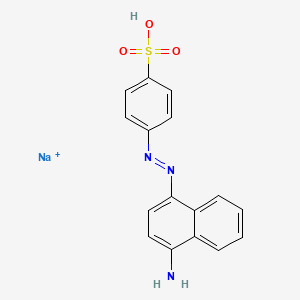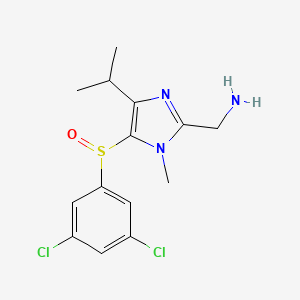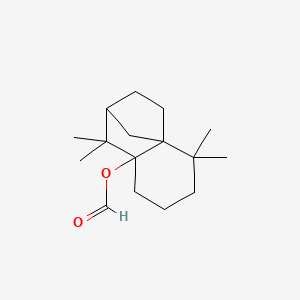
Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate is an organic compound with a complex structure
Preparation Methods
The synthesis of Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate can be achieved through several methods. One common approach involves the alkylation of cresol (a type of phenol) to produce the desired compound . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymer materials to prevent oxidation and degradation during processing and storage In the industry, it is used in coatings and paints to enhance the durability and stability of the products .
Mechanism of Action
The mechanism of action of Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It acts by scavenging free radicals and inhibiting the activity of pro-inflammatory enzymes, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Octahydro-1,1,5,5-tetramethyl-8aH-2,4a-methanonaphthalen-8a-yl formate can be compared with similar compounds such as 2H-2,4a-Methanonaphthalen-8-ol and 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its enhanced stability and effectiveness as an antioxidant and anti-inflammatory agent .
Properties
CAS No. |
93804-14-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-9-yl) formate |
InChI |
InChI=1S/C16H26O2/c1-13(2)7-5-8-16(18-11-17)14(3,4)12-6-9-15(13,16)10-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
ASZSCIVQNNENQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C13CCC(C3)C2(C)C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


